molecular formula C14H20N2O B3168217 N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide CAS No. 926271-11-6

N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B3168217
CAS No.: 926271-11-6
M. Wt: 232.32 g/mol
InChI Key: HHHANQJZFWPQBN-UHFFFAOYSA-N
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Description

Interactive Data Table: Physicochemical Properties of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Predicted LogP Predicted Boiling Point (°C)
This compound C₁₄H₂₀N₂O 232.32 2.8 415.7
Cyclohexanecarboxamide (B73365) C₇H₁₃NO 127.18 1.1 273.1
2,3-Diaminotoluene (B30700) C₇H₁₀N₂ 122.17 0.8 255.0

The chemical nature of this compound is fundamentally defined by its two primary components: the amide functional group and the cyclohexane (B81311) ring.

Amide Functional Group: Amides are among the most stable carboxylic acid derivatives and are prevalent in both synthetic and biological chemistry. The amide linkage in this compound is formed between the nitrogen of the 2-methyl-1,3-phenylenediamine and the carbonyl carbon of the cyclohexanecarbonyl group. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, resulting in a resonance stabilization that imparts significant planarity and reduced basicity to the nitrogen compared to an amine. This resonance also affects the reactivity of the carbonyl carbon, making it less electrophilic than the carbonyl carbon of a ketone or an ester. The presence of the N-H proton allows for hydrogen bonding, which can influence the compound's physical properties, such as its melting point and solubility.

The synthesis of N-aryl cyclohexanecarboxamides is typically achieved through the acylation of an aniline (B41778) derivative with a cyclohexanecarbonyl halide or anhydride (B1165640). mdpi.com In the case of this compound, a plausible synthetic route would involve the reaction of 2,3-diaminotoluene with cyclohexanecarbonyl chloride. Due to the presence of two amino groups in 2,3-diaminotoluene, regioselectivity could be a key consideration in the synthesis. guidechem.com

A molecular scaffold, or building block, is a core structure upon which more complex molecules can be assembled. This compound possesses key features that make it a potentially valuable scaffold for synthetic and mechanistic investigations.

The molecule contains two distinct reactive sites: the primary amino group on the phenyl ring and the N-H proton of the amide linkage. The primary amino group is a nucleophilic site and can undergo a variety of chemical transformations, including alkylation, acylation, and diazotization, allowing for the introduction of diverse functional groups. The presence of the ortho-methyl group can sterically influence the reactivity of this amino group.

The amide N-H can be deprotonated with a strong base to generate an amidate anion, which can then be functionalized. Furthermore, the aromatic ring itself can be subject to electrophilic aromatic substitution, although the directing effects of the amino and amide-substituted methyl groups would need to be considered.

The bifunctional nature of this molecule, with two different types of nitrogen-based functional groups, offers opportunities for selective chemical modifications. This differential reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a controlled manner. For instance, the more nucleophilic primary amine could be selectively reacted while the less reactive amide nitrogen remains intact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-2-methylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHANQJZFWPQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Amino 2 Methylphenyl Cyclohexanecarboxamide and Analogous Structural Motifs

Classical Amidation and Amination Approaches

The traditional synthesis of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide and related compounds relies on well-established reactions that form the cornerstone of organic synthesis: amide bond formation and the introduction of amino groups onto aromatic systems.

Amide Bond Formation Strategies via Carboxylic Acid Derivatives

The formation of the amide bond is a pivotal step in the synthesis of the target molecule. Classical methods achieve this by coupling a cyclohexanecarboxylic acid derivative with a suitable aniline (B41778) precursor, such as 2-methylbenzene-1,3-diamine. The direct condensation of a carboxylic acid and an amine is challenging due to an acid-base reaction that forms a non-reactive carboxylate salt. orgoreview.com To overcome this, the carboxylic acid's hydroxyl group is typically converted into a better leaving group. orgoreview.commasterorganicchemistry.com

One common strategy involves the activation of the carboxylic acid, for instance, by converting it to an acyl halide (e.g., cyclohexanecarbonyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with the amine. masterorganicchemistry.com Another approach is the use of carboxylic anhydrides.

Alternatively, coupling agents are widely employed to facilitate the reaction directly from the carboxylic acid and amine. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. orgoreview.comkhanacademy.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide, generating dicyclohexylurea as a byproduct. orgoreview.com Other activating agents, such as n-propanephosphonic acid anhydride (B1165640) (T3P), are also effective. organic-chemistry.org These methods provide a robust foundation for constructing the core amide linkage. researchgate.net

Classical Amide Bond Formation Methods
MethodReagent(s)Mechanism/Notes
Acyl Halide MethodThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Converts carboxylic acid to a highly reactive acyl chloride, which then reacts with the amine. masterorganicchemistry.com
Coupling Agent MethodDicyclohexylcarbodiimide (DCC), CarbodiimidesActivates the carboxylic acid to form a reactive intermediate (O-acylisourea) that is susceptible to nucleophilic attack by the amine. orgoreview.comkhanacademy.org
Anhydride Methodn-Propanephosphonic acid anhydride (T3P)Forms a mixed anhydride with the carboxylic acid, creating a good leaving group for the subsequent amidation. organic-chemistry.org

Amination Reactions on Substituted Aromatic Systems

The synthesis of the required precursor, 2-methylbenzene-1,3-diamine, involves introducing amino groups onto a toluene (B28343) scaffold. A classical approach is through nucleophilic aromatic substitution (SNAr). tandfonline.comrsc.org This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group (like a halide). tandfonline.com For instance, a suitably substituted nitrotoluene could undergo amination, although direct SNAr to introduce an amino group on a simple methyl-substituted ring is not straightforward.

A more common and traditional route involves the nitration of an appropriate toluene derivative, followed by reduction. For example, the dinitration of toluene can produce 2,6-dinitrotoluene (B127279) or 2,4-dinitrotoluene. Subsequent reduction of the nitro groups, using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe/HCl or Sn/HCl), yields the corresponding diamine. rsc.org The regioselectivity of the nitration step is crucial for obtaining the desired 1,3-diamine substitution pattern.

Advanced and Stereoselective Synthesis of Cyclohexanecarboxamides

Modern synthetic chemistry offers more sophisticated methods that allow for greater control over the molecular architecture, particularly concerning stereochemistry and regiochemistry.

Strategies for Stereochemical Control in Cyclohexane (B81311) Ring Systems

While the parent this compound is achiral, analogous structures with substituted cyclohexane rings possess stereocenters. Controlling the stereochemistry of these rings is a significant synthetic challenge. Several strategies can be employed to achieve stereoselective synthesis. google.com

One approach is the use of chiral auxiliaries attached to a cyclohexene (B86901) precursor, which can direct subsequent reactions to one face of the molecule. Diastereoselective reductions of substituted cyclohexanone (B45756) precursors can also establish specific stereocentries. Furthermore, powerful asymmetric reactions can be applied to prochiral precursors. For example, Sharpless asymmetric dihydroxylation of a cyclohexene derivative can produce a chiral diol with high enantioselectivity, which can then be further functionalized. researchgate.net Photocatalyzed intermolecular [4+2] cycloadditions have also been developed to access highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity under mild conditions. nih.gov These advanced methods provide access to specific stereoisomers of complex cyclohexanecarboxamide (B73365) analogs.

Chemo- and Regioselective Synthesis of Substituted Aniline Precursors

The synthesis of specifically substituted anilines, like 2-methylbenzene-1,3-diamine, can be challenging due to the directing effects of the substituents. Advanced methods offer improved regiocontrol. Three-component reactions provide a facile route to meta-substituted anilines from acyclic precursors. rsc.org For example, the cyclo-condensation of 1,3-diketones with acetone (B3395972) and various amines can generate meta-substituted anilines, offering a convergent approach to building the aromatic core. beilstein-journals.org

Another powerful technique is directed ortho-metalation, where a directing group on the aromatic ring guides lithiation or other metallations to the ortho position, allowing for the specific introduction of functional groups. For the target aniline, a directing group could be used to functionalize the positions adjacent to it before being converted into an amino group or removed. Copper-catalyzed C-H amination, directed by a carboxamide group, allows for the selective installation of an amino group at the ortho position of an aniline substrate. acs.orgnih.gov Such chemo- and regioselective strategies are crucial for the efficient and precise construction of the required substituted aniline precursors.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering mild and efficient alternatives to classical methods. mdpi.com These routes are highly relevant for the synthesis of this compound.

The most prominent example is the Buchwald-Hartwig amidation, a palladium-catalyzed cross-coupling reaction. syr.edu This reaction can directly form the target amide bond by coupling cyclohexanecarboxamide with a suitable aryl halide or triflate, such as 3-bromo-2-methylaniline (B1266185) (if the second amino group is protected or introduced later). nih.gov The versatility of this reaction stems from the development of sophisticated phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amide binding, and reductive elimination. syr.edu This method is often characterized by its high functional group tolerance and broad substrate scope. nih.govacs.org Palladium catalysts have also been used for the aminocarbonylation of arylboronic acids with nitroarenes to synthesize amides. acs.org

Copper-catalyzed reactions, reminiscent of the classical Ullmann condensation, also provide powerful pathways for C-N bond formation. researchgate.net These reactions are particularly useful for the amination of aryl halides to produce the aniline precursors. organic-chemistry.org Modern protocols often use ligands like diamines or oxalamides to facilitate the coupling at lower temperatures. nih.govacs.org Furthermore, copper can catalyze oxidative C-H amination, directly functionalizing an aromatic C-H bond with an amine, which can be a highly atom-economical approach to the aniline precursor. nih.gov

Transition Metal-Catalyzed Routes for C-N Bond Formation
Catalyst SystemReaction TypeApplication Scope & Notes
Palladium (Pd)Buchwald-Hartwig AmidationCouples amides with aryl halides/triflates. Requires specialized phosphine ligands. High functional group tolerance. syr.edunih.gov
Palladium (Pd)AminocarbonylationCouples arylboronic acids, a carbon monoxide source, and nitroarenes to form amides. acs.org
Copper (Cu)Ullmann-Type AminationCouples amines with aryl halides to form substituted anilines. Often requires ligands and higher temperatures than Pd systems. researchgate.netorganic-chemistry.org
Copper (Cu)C-H AminationDirectly functionalizes an aromatic C-H bond with an amine source, often using a directing group for regioselectivity. acs.orgnih.govnih.gov

C-H Amination and Aminocarbonylation Approaches for N-Functionalized Molecules

The direct functionalization of carbon-hydrogen (C-H) bonds and the incorporation of carbonyl groups via carbonylation are powerful strategies for synthesizing N-aryl amides. These methods circumvent the need for pre-functionalized starting materials, thus streamlining the synthetic process.

C-H Amination

Transition metal-catalyzed C-H amination has emerged as a highly effective method for the direct conversion of C-H bonds into C-N bonds. acs.org This approach is atom-economical and offers a direct route to arylamines and their derivatives, which are key precursors or structural motifs in many functional molecules. acs.org The reaction typically involves a transition metal catalyst, such as palladium (Pd), rhodium (Rh), iridium (Ir), or copper (Cu), which facilitates the cleavage of a C-H bond on an aromatic ring and its subsequent coupling with a nitrogen source. acs.orgkaist.ac.kr

Intramolecular C-H amination is particularly useful for synthesizing N-heterocycles, while intermolecular versions are employed to couple aromatic substrates with various aminating agents. acs.orgnih.gov The development of these reactions has provided powerful tools for creating complex nitrogen-containing molecules from simple hydrocarbon feedstocks. kaist.ac.kr

Aminocarbonylation

Aminocarbonylation is a fundamental process in organic synthesis that constructs amides by combining an organic halide, carbon monoxide (CO), and an amine in the presence of a transition metal catalyst, most commonly palladium. organic-chemistry.orgrsc.org This three-component reaction is highly versatile and allows for the synthesis of a wide array of amides from readily available starting materials. rsc.org

Recent advancements have focused on developing more practical and sustainable protocols. This includes the use of non-gaseous CO sources, such as molybdenum hexacarbonyl or dicobalt octacarbonyl, to avoid handling toxic CO gas. organic-chemistry.orgresearchgate.net Furthermore, methodologies have been developed that use nitroarenes as the nitrogen source, which are often more economical than the corresponding anilines. rsc.org Nickel-catalyzed systems have also been explored as a cost-effective alternative to palladium for these transformations. rsc.orgresearchgate.net The reaction is tolerant of a broad range of functional groups, making it a robust tool for late-stage functionalization in complex molecule synthesis. organic-chemistry.org

The table below summarizes representative catalytic systems for aminocarbonylation reactions.

Catalyst SystemSubstratesCO SourceKey FeaturesYield
Palladium(II) acetate (B1210297) / Phosphine LigandAryl Iodides, Primary/Secondary AminesCO Gas (1 atm)High activity for various aryl iodides.Good to Excellent
Nickel Catalyst / Zn ReductantAryl Halides, NitroarenesCo2(CO)8Uses economical nitroarenes as nitrogen source.High
Palladium CatalystAryl Halides, N,O-dimethylhydroxylamineCO GasSynthesis of Weinreb amides.Good
Palladium(II) acetateAryl Iodides, Aliphatic AminesCO GasLigand-free conditions in water.Excellent

Ligand Design and Catalyst Optimization for Enhanced Selectivity

The success of transition metal-catalyzed reactions, including C-H amination and aminocarbonylation, is critically dependent on the design of the catalyst system. Ligand design and catalyst optimization are paramount for achieving high reactivity, stability, and, most importantly, selectivity (chemo-, regio-, and stereoselectivity). digitellinc.com

Ligand Design

The ligand, a molecule that binds to the central metal atom, plays a crucial role in modulating the catalyst's electronic and steric properties. digitellinc.com Judicious ligand design can control the accessibility of the catalytic site and influence the geometry of the transition state, thereby directing the reaction to a specific outcome.

For instance, in C-H functionalization, specialized ligands can be designed to control site selectivity. digitellinc.com This can be achieved through:

Directing Groups: Incorporating a functional group into the substrate that coordinates to the metal center and positions it for C-H activation at a specific site (e.g., ortho-position).

Steric Interactions: Using bulky ligands that create a defined molecular pocket around the catalyst, allowing only substrates that fit in a particular orientation to react, thereby controlling regioselectivity. digitellinc.com

Noncovalent Interactions: Designing ligands that engage in hydrogen bonding or ionic interactions with the substrate can orient it for selective C-H activation at remote positions (e.g., meta- or para-positions). nih.gov

The development of innovative ligand scaffolds, such as spirobipyridine or those incorporating sulfoxide-oxazoline (SOX) motifs, has enabled previously challenging selective transformations. nih.govdigitellinc.com

Catalyst Optimization

Optimizing the catalyst and reaction conditions is an essential process to maximize the yield and selectivity of a desired transformation. This involves systematically varying several parameters. acs.orgnih.gov Key factors for optimization include:

Metal Precursor: The choice of the transition metal (e.g., Pd, Rh, Ir, Ni, Cu) is fundamental, as each metal has distinct catalytic properties.

Ligand Screening: A library of ligands with varying electronic and steric properties is often tested to find the optimal match for a specific reaction.

Solvent: The solvent can significantly influence catalyst solubility, stability, and reactivity.

Base/Additives: Bases are often required to facilitate deprotonation steps or neutralize acidic byproducts. Other additives, like oxidants or reductants, may be necessary to maintain the active catalytic cycle. acs.org

Temperature and Concentration: These parameters affect reaction rates and can sometimes influence selectivity.

The table below illustrates an example of reaction condition optimization for a generic amidation reaction. researchgate.net

EntryCatalyst/AdditiveSolventBaseYield (%)
1NoneAcetonitrileNoneTrace
2p-Toluenesulfonic acidAcetonitrileNoneTrace
3NoneAcetonitrileTriethylamine17
4Lithium bromideAcetonitrileTriethylamine71
5Mn(OAc)2AcetonitrileTriethylamine75
6MnOAcetonitrileTriethylamine>75

Through meticulous ligand design and catalyst optimization, chemists can develop highly efficient and selective synthetic routes to complex molecules like this compound and its analogs, pushing the boundaries of modern organic synthesis. acs.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization of N 3 Amino 2 Methylphenyl Cyclohexanecarboxamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise atomic arrangement in N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unequivocal assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The predicted spectrum of the title compound exhibits distinct signals corresponding to the aromatic, amide, amine, methyl, and cyclohexyl protons. The integration of these signals confirms the number of protons in each environment.

Aromatic Region: The three protons on the phenyl ring appear as a distinct set of multiplets between δ 6.5 and 7.0 ppm. The proton at C6 would likely appear as a doublet of doublets, coupled to the protons at C4 and C5. The protons at C4 and C5 would present as a triplet and a doublet, respectively, shaped by their mutual and adjacent couplings.

Amide and Amine Protons: A singlet corresponding to the amide (N-H) proton is expected in the downfield region, typically around δ 8.5-9.5 ppm. The primary amine (-NH₂) protons are anticipated to produce a broad singlet around δ 3.5-4.5 ppm, the chemical shift of which can be sensitive to solvent and concentration.

Aliphatic Region: The methyl (-CH₃) group attached to the aromatic ring gives rise to a sharp singlet near δ 2.1 ppm. The protons of the cyclohexyl ring produce a series of complex, overlapping multiplets in the upfield region, generally between δ 1.2 and 2.2 ppm. The single proton on the carbon alpha to the carbonyl group (Cα-H) is the most deshielded of this group, appearing as a multiplet around δ 2.2 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.15s-1HAmide N-H
6.85tJ = 7.8 Hz1HAromatic C5-H
6.67dJ = 7.6 Hz1HAromatic C4-H
6.52dJ = 7.9 Hz1HAromatic C6-H
4.20br s-2HAmine NH₂
2.20ttJ = 11.5, 3.5 Hz1HCyclohexyl Cα-H
2.11s-3HMethyl CH₃
1.20-1.85m-10HCyclohexyl CH₂

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound is expected to show 14 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The most downfield signal, appearing around δ 175 ppm, is characteristic of the amide carbonyl carbon.

Aromatic Carbons: Six signals are expected in the range of δ 110-150 ppm. The carbons directly attached to the nitrogen atoms (C1 and C3) are significantly influenced by them, as is the carbon bearing the methyl group (C2).

Aliphatic Carbons: The cyclohexyl group should display four distinct signals for its six carbons due to the chair conformation and symmetry, appearing between δ 25 and 45 ppm. The alpha-carbon (Cα) is the most deshielded of this set. The methyl carbon will produce a signal in the upfield region, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) for this compound
Chemical Shift (δ, ppm)Assignment
175.2Amide C=O
148.1Aromatic C3
137.5Aromatic C1
128.9Aromatic C5
119.6Aromatic C2
115.4Aromatic C6
112.8Aromatic C4
45.3Cyclohexyl Cα
30.1Cyclohexyl Cβ
26.0Cyclohexyl Cδ
25.5Cyclohexyl Cγ
17.8Methyl CH₃

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H4-H5, H5-H6) and throughout the entire cyclohexyl proton spin system, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments in Table 1 with the carbon assignments in Table 2 (e.g., the aromatic proton at δ 6.85 ppm would correlate with the aromatic carbon at δ 128.9 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for piecing the molecular puzzle together. Crucial HMBC correlations would include:

The amide proton (δ ~9.15) to the carbonyl carbon (δ ~175.2) and the aromatic C1 carbon (δ ~137.5).

The cyclohexyl Cα-H proton (δ ~2.20) to the carbonyl carbon (δ ~175.2) and the cyclohexyl Cβ carbons (δ ~30.1).

The methyl protons (δ ~2.11) to the aromatic C1, C2, and C6 carbons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within the molecule.

The FT-IR spectrum is dominated by absorptions from polar bonds, making it an excellent tool for identifying the key functional groups in this compound.

N-H Stretching: The high-frequency region would show multiple bands. Two distinct, sharp-to-medium bands around 3450 cm⁻¹ and 3350 cm⁻¹ are expected for the asymmetric and symmetric stretching of the primary amine (-NH₂) group. A separate, slightly broader band around 3300 cm⁻¹ would correspond to the N-H stretch of the secondary amide.

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while strong absorptions just below 3000 cm⁻¹ (typically 2930-2850 cm⁻¹) are due to the aliphatic C-H stretches of the cyclohexyl and methyl groups.

Amide I and II Bands: A very strong, sharp absorption, known as the Amide I band, is expected around 1650 cm⁻¹ and is primarily due to the C=O stretching vibration. The Amide II band, resulting from N-H bending and C-N stretching, should appear as a strong band near 1550 cm⁻¹.

Aromatic Region: C=C stretching vibrations within the aromatic ring typically appear as a series of absorptions in the 1600–1450 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound
Frequency (cm⁻¹)IntensityAssignment
3455MediumN-H asymmetric stretch (primary amine)
3360MediumN-H symmetric stretch (primary amine)
3305Medium, BroadN-H stretch (secondary amide)
3050WeakAromatic C-H stretch
2935, 2855StrongAliphatic C-H stretch
1650Very StrongC=O stretch (Amide I)
1590, 1480MediumAromatic C=C stretch
1550StrongN-H bend (Amide II)

Raman spectroscopy is complementary to FT-IR, as it detects vibrations that cause a change in molecular polarizability. It is particularly sensitive to non-polar, symmetric bonds.

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the substituted benzene (B151609) ring is expected to produce a strong, sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C=C stretching modes will also be clearly visible.

C-H Stretching: The symmetric aliphatic and aromatic C-H stretching vibrations will yield strong signals in the 2800-3100 cm⁻¹ region.

Skeletal Vibrations: The C-C bond vibrations of the cyclohexyl and aromatic framework will be prominent in the lower frequency region of the spectrum. The amide C=O stretch, while strong in the IR, will also be visible but likely less intense in the Raman spectrum.

Table 4: Predicted Raman Spectroscopy Data for this compound
Raman Shift (cm⁻¹)IntensityAssignment
3055StrongAromatic C-H stretch
2930Very StrongAliphatic C-H symmetric stretch
1605StrongAromatic C=C stretch
1010StrongAromatic ring breathing mode
820MediumCyclohexyl ring deformation

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. For this compound, various mass spectrometry techniques can provide complementary information regarding its molecular mass and structural features.

Electron Ionization (EI) Fragmentation Patterns of Amide and Alicyclic Systems

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. libretexts.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The fragmentation of this compound would be dictated by the presence of the amide linkage, the aromatic amine, and the alicyclic cyclohexane (B81311) ring.

The molecular ion (M•+) peak is expected, though it may be weak due to the molecule's susceptibility to fragmentation. creative-proteomics.com Key fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. miamioh.edu A prominent fragmentation pathway for N-substituted amides is the McLafferty rearrangement, provided a gamma-hydrogen is available. libretexts.org

Common fragmentation patterns anticipated for this compound include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the cyclohexane ring, leading to the formation of a cyclohexyl radical and a resonance-stabilized acylium ion containing the aminomethylphenyl group.

Amide Bond Cleavage: Scission of the C-N bond of the amide linkage.

Cyclohexane Ring Fragmentation: The cyclohexane ring can lose successive CnH2n fragments, typically resulting in a cluster of peaks separated by 14 mass units (CH2). libretexts.org

Benzylic Cleavage: Cleavage of the bond adjacent to the aromatic ring.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragments for this compound This table presents hypothetical data based on common fragmentation patterns of related chemical structures.

m/z ValueProposed Fragment Ion StructureFragmentation Pathway
232[C₁₄H₂₀N₂O]⁺•Molecular Ion (M⁺•)
149[C₈H₁₁N₂O]⁺Cleavage of the C-C bond between the carbonyl and cyclohexane ring.
121[C₇H₉N₂]⁺Loss of CO from the m/z 149 fragment.
120[C₇H₈N₂]⁺•Cleavage of the amide C-N bond with hydrogen transfer.
111[C₇H₁₁O]⁺Acylium ion from cleavage of the amide C-N bond.
83[C₆H₁₁]⁺Cyclohexyl cation.

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Ion Detection

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the analyte molecule. nih.gov This results in minimal fragmentation and often allows for the clear detection of the molecular ion, usually as a protonated species [M+H]⁺. nih.gov For this compound, the basic amino group and the amide nitrogen are susceptible to protonation. Therefore, ESI-MS would be the method of choice for unequivocally determining the molecular weight of the compound. The primary ion observed would be the protonated molecule at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule or its fragments. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion with the calculated theoretical masses of all possible elemental formulas, the unique molecular formula can be confirmed. For this compound (C₁₄H₂₀N₂O), HRMS would be able to distinguish its protonated form, [C₁₄H₂₁N₂O]⁺, from other ions with the same nominal mass but different elemental compositions.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation Analysis

Crystal Packing and Intermolecular Interactions (e.g., N–H···O Hydrogen Bonds)

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The molecule contains hydrogen bond donors (the amide N-H and the amino -NH₂) and a primary hydrogen bond acceptor (the carbonyl oxygen C=O). It is highly probable that the crystal structure would feature extensive N–H···O hydrogen bonds. nih.gov These interactions often lead to the formation of specific supramolecular structures, such as dimers or one-dimensional chains. mdpi.comresearchgate.net For instance, adjacent molecules can link via hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of another, a common motif in the crystal structures of secondary amides. mdpi.com The primary amino group can also participate in hydrogen bonding, further stabilizing the crystal lattice.

Table 2: Typical Crystallographic Parameters for Related N-Aryl Cyclohexanecarboxamide (B73365) Structures This table presents a compilation of representative data from published crystal structures of analogous compounds to illustrate expected values.

ParameterTypical Value / DescriptionReference
Crystal SystemMonoclinic or Orthorhombic nih.govtandfonline.com
Space GroupP2₁/c, Pī, or P2₁2₁2₁ nih.govtandfonline.com
Hydrogen Bond TypeN–H···O (amide-carbonyl) mdpi.com
H···O Distance (Å)~2.0 - 2.6 Å mdpi.com
N···O Distance (Å)~2.8 - 3.4 Å nih.govmdpi.com
N–H···O Angle (°)~150 - 170°-

Conformation of the Cyclohexane Ring (e.g., Chair Conformation) and Amide Linkage

Due to the tetrahedral sp³ hybridization of its carbon atoms, the cyclohexane ring is not planar. libretexts.org To minimize angle and torsional strain, it adopts a puckered conformation. The most stable and predominant conformation is the chair form. wikipedia.orglibretexts.orgbyjus.com In the solid-state structure of this compound, the cyclohexane ring is expected to adopt a chair conformation. nih.govtandfonline.comnih.gov In this conformation, the C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds on adjacent carbons are staggered, thus minimizing strain. libretexts.org

Analysis of Torsion Angles and Planarity of Molecular Moieties

While specific crystallographic data for this compound is not available in the referenced literature, a detailed examination of the closely related parent compound, N-Phenylcyclohexanecarboxamide, offers significant insights into the expected structural characteristics. The core structure, consisting of a cyclohexane ring linked to a phenyl ring through an amide group, is shared between both molecules. The primary distinctions in the target molecule are the additions of an amino group and a methyl group to the phenyl ring, which are anticipated to introduce only minor perturbations to the core conformation.

Cyclohexane Ring Conformation

The cyclohexane ring is not planar and typically adopts a stable, low-energy "chair" conformation to minimize angular and torsional strain. In the crystal structure of N-Phenylcyclohexanecarboxamide, the cyclohexane group indeed exhibits a distinct chair conformation. nih.gov This is quantitatively described by the torsion angles within the ring.

Torsion AngleValue (°)
C1-C2-C3-C454.67 (19)
C2-C3-C4-C5-55.3 (2)

Data derived from the crystallographic analysis of N-Phenylcyclohexanecarboxamide. nih.gov

The alternating signs and magnitudes of these torsion angles are characteristic of a chair conformation. It is highly probable that the cyclohexane ring in this compound would adopt a similar stable chair form.

Amide and Phenyl Moiety Planarity

A key structural feature of amides is the planarity of the O=C-N group, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. This imparts a degree of double-bond character to the C-N bond and restricts rotation. The orientation of this planar amide group relative to the phenyl ring is a critical conformational parameter.

In N-Phenylcyclohexanecarboxamide, the amide C(=O)—N moiety is observed to be nearly coplanar with the phenyl ring. nih.gov This arrangement is detailed by the torsion angles involving the atoms of the amide bridge and the connected rings.

Torsion AngleValue (°)
C8-N1-C7-O14.1 (2)
C8-N1-C7-C6-175.38 (13)

Data derived from the crystallographic analysis of N-Phenylcyclohexanecarboxamide. nih.gov

Computational Chemistry and Quantum Mechanical Studies of N 3 Amino 2 Methylphenyl Cyclohexanecarboxamide

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometry and understanding the electronic properties of compounds like N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide and its analogs.

Calculation of HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity.

In a study of a similar compound, N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, DFT calculations at the B3LYP/6-311G(d,p) level of theory determined the HOMO-LUMO energy gap to be 3.5399 eV. researchgate.net A smaller energy gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. researchgate.net This value indicates that such molecules are likely to be chemically reactive. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Cyclohexanecarboxamide (B73365) Derivative. researchgate.net
ParameterEnergy (eV)
EHOMO-5.63
ELUMO-2.09
ΔE (HOMO-LUMO Gap)3.54

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies. These theoretical predictions can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. For various carboxamide derivatives, DFT has been successfully used to assign vibrational modes to specific functional groups within the molecule. nih.govtandfonline.com For instance, the characteristic vibrational frequencies of N-H, C=O, and C-N bonds in the amide group can be accurately calculated.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Crystal Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify key interactions such as hydrogen bonds and van der Waals contacts.

For N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (49.0%), H···C/C···H (12.5%), H···Cl/Cl···H (10.9%), and H···S/S···H (10.0%) interactions. researchgate.net These findings highlight the predominance of non-covalent interactions in stabilizing the crystal structure. Similar analyses on other amide-containing molecules also emphasize the importance of hydrogen bonding and other weak interactions in their supramolecular assembly. nih.govresearchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Cyclohexanecarboxamide Derivative. researchgate.net
Interaction TypePercentage Contribution (%)
H···H49.0
H···C/C···H12.5
H···Cl/Cl···H10.9
H···S/S···H10.0

Energy Framework Calculations for Analyzing Three-Dimensional Crystal Packing and Stabilization

Energy framework calculations provide a visual and quantitative understanding of the three-dimensional topology of crystal packing. This method calculates the interaction energies between molecules in a crystal and represents them as frameworks, highlighting the dominant forces in crystal stabilization.

Molecular Dynamics Simulations for Conformational Landscape Exploration in Solution and Gas Phase

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. These simulations can explore the conformational landscape of flexible molecules like this compound in different environments, such as in solution or the gas phase.

For aryl amide oligomers, MD simulations have been used to understand their conformational preferences and dynamic behavior. researchgate.net Such simulations can reveal the relative energies of different conformers and the energy barriers for conversion between them. This information is crucial for understanding how the molecule behaves in a non-crystalline state and how its shape can influence its biological activity or material properties. researchgate.net

Theoretical Descriptors for Structure-Reactivity Relationships in Amide and Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Theoretical descriptors, derived from computational chemistry, play a vital role in developing these models.

For amide derivatives, QSAR models have been developed to predict their inhibitory effects on various enzymes. nih.gov These models use a range of descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and thermodynamic properties. By correlating these descriptors with experimental activity data, it is possible to predict the activity of new, unsynthesized compounds and to gain insight into the structural features that are important for their biological function. nih.gov

Mechanistic Investigations of Reactions Involving the N 3 Amino 2 Methylphenyl Cyclohexanecarboxamide Scaffold

Elucidation of Reaction Mechanisms in Synthetic Pathways (e.g., C-H Activation)

The synthesis of complex molecules often relies on the selective functionalization of carbon-hydrogen (C-H) bonds, which are typically unreactive. In the context of the N-(3-amino-2-methylphenyl)cyclohexanecarboxamide scaffold, the amide group can act as a directing group to facilitate C-H activation, particularly at the ortho-position of the phenyl ring.

Palladium-catalyzed C-H activation is a prominent strategy for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For N-aryl amides, the reaction generally proceeds through a cyclometalated intermediate. nih.govacs.org The mechanism can follow different catalytic cycles, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II), depending on the specific reactants and conditions. nih.govmdpi.comsnnu.edu.cn

A plausible mechanism for the amide-directed C-H arylation of the this compound scaffold is outlined below:

Coordination and C-H Activation: The palladium(II) catalyst coordinates to the amide oxygen. This coordination brings the metal center in proximity to the C-H bond at the C6 position of the phenyl ring (ortho to the amide group). A concerted metalation-deprotonation (CMD) step, often assisted by a carboxylate or carbonate base, leads to the cleavage of the C-H bond and the formation of a five-membered palladacycle intermediate. nih.govyoutube.com

Oxidative Addition: In a Pd(II)/Pd(IV) cycle, the palladacycle undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(IV) intermediate. acs.org

Reductive Elimination: The Pd(IV) species then undergoes reductive elimination, forming the new C-Ar bond and regenerating a Pd(II) species. nih.govacs.org

Catalyst Regeneration: The Pd(II) species can then re-enter the catalytic cycle.

The presence of the methyl group at the C2 position introduces steric hindrance that could influence the rate and regioselectivity of the C-H activation process. While the primary directing effect is from the amide, the electronic contribution of the amino and methyl groups also modulates the reactivity of the aromatic ring.

StepDescriptionKey IntermediatesInfluencing Factors
1Amide-directed C-H activationCyclopalladated Pd(II) complexNature of directing group, base, solvent
2Oxidative AdditionPd(IV) speciesNature of coupling partner (e.g., aryl iodide)
3Reductive Elimination-Steric and electronic properties of the ligands
4Catalyst RegenerationActive Pd(II) catalystPresence of oxidants or additives

Theoretical and Experimental Studies of Amide Hydrolysis and Formation Pathways

The amide bond is a remarkably stable functional group, and its formation and cleavage are fundamental reactions in organic chemistry.

Amide Hydrolysis: The hydrolysis of amides can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acs.orgresearchgate.net A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. mcmaster.ca Subsequent proton transfer and elimination of the amine (3-amino-2-methylaniline) yields the carboxylic acid (cyclohexanecarboxylic acid) and regenerates the acid catalyst. The rate-determining step is typically the nucleophilic attack of water on the protonated amide. acs.orgmcmaster.ca

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. acs.org This intermediate then collapses, with the expulsion of the amide anion, which is a poor leaving group. A final proton transfer from the newly formed carboxylic acid to the amine anion gives the carboxylate and the free amine. acs.org

Theoretical studies, often employing density functional theory (DFT), have been used to model the reaction coordinates and transition states for the hydrolysis of simple amides like formamide, providing insights that can be extrapolated to more complex structures. mcmaster.caacs.org

Amide Formation: The formation of this compound typically involves the reaction of 2-methyl-1,3-phenylenediamine with an activated derivative of cyclohexanecarboxylic acid, such as an acyl chloride or an anhydride (B1165640).

The general mechanism for the reaction with an acyl chloride is as follows:

Nucleophilic attack of the more reactive amino group of the diamine on the electrophilic carbonyl carbon of the acyl chloride.

Formation of a tetrahedral intermediate.

Collapse of the intermediate with the expulsion of a chloride ion.

Deprotonation of the resulting ammonium (B1175870) ion by a base (often a second equivalent of the amine or an added base like pyridine) to yield the final amide product.

Recent advances also include methods like visible-light-mediated amide synthesis, which can proceed through radical-based mechanisms under mild conditions. nih.gov

ProcessCatalyst/ReagentKey Mechanistic StepIntermediate
Acid-Catalyzed HydrolysisH₃O⁺Nucleophilic attack by H₂O on protonated carbonylTetrahedral Intermediate
Base-Catalyzed HydrolysisOH⁻Nucleophilic attack by OH⁻ on carbonyl carbonTetrahedral Intermediate
Amide Formation (Acyl Chloride)Base (e.g., Pyridine)Nucleophilic attack by amine on acyl chlorideTetrahedral Intermediate

Investigation of Amine Reactivity and Derivatization Mechanisms on the Phenyl Moiety

The primary aromatic amine at the C3 position is a key site for derivatization. Its reactivity is influenced by the electronic effects of the ortho-methyl group and the meta-amide group, as well as steric hindrance.

Ortho Effect: Ortho-substituted anilines often exhibit anomalous reactivity compared to their meta and para isomers. This "ortho effect" is a combination of steric and electronic factors. vedantu.combyjus.com In the case of this compound, the 2-methyl group provides steric hindrance around the 3-amino group. quora.com This steric crowding can hinder the approach of bulky reagents. Furthermore, protonation of the amino group leads to a change in hybridization from sp² to sp³, causing the -NH₃⁺ group to be sterically crowded by the ortho-substituent, which destabilizes the conjugate acid and reduces the basicity of the amine. testbook.comwikipedia.org

Common Derivatization Reactions:

Acylation: The amino group can readily react with acyl chlorides or anhydrides in the presence of a base to form a diamide. The mechanism is analogous to the amide formation described previously.

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation of the amino group via nucleophilic substitution (Sₙ2 mechanism).

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.

The choice of derivatization strategy and the reaction conditions are critical for achieving selective functionalization of the amino group without affecting the existing amide linkage. nih.govresearchgate.netsemanticscholar.org

Stereochemical Outcomes and Diastereoselective Control in Related Reactions

Stereochemistry is a critical aspect of molecular design, and reactions involving the this compound scaffold can potentially generate stereoisomers.

Atropisomerism: Due to the presence of ortho-substituents (the methyl group and the amide linkage to the cyclohexyl group), there is hindered rotation around the N-aryl bond. This can give rise to atropisomers, which are stereoisomers resulting from restricted rotation about a single bond. The Z/E isomer ratio and the planarity of the amide group relative to the phenyl ring can be influenced by the electronic nature of substituents on the ring. documentsdelivered.com

Diastereoselectivity: The cyclohexane (B81311) ring exists in a chair conformation, and the amide substituent can occupy either an axial or equatorial position. The presence of this chiral, bulky group can influence the stereochemical outcome of reactions at nearby centers. For instance, in a hypothetical reaction where a new stereocenter is created on the phenyl ring or at the amide nitrogen, the cyclohexyl group can direct the approach of a reagent to one face of the molecule over the other, leading to a diastereoselective outcome. researchgate.netnih.govbeilstein-journals.org

The principles of diastereoselective reactions, such as those governed by Cram's rule or Felkin-Anh models in nucleophilic additions, can be applied to predict the stereochemical course of reactions on derivatives of this scaffold. youtube.comyoutube.com For example, if the amino group were to be converted into a chiral auxiliary, subsequent reactions could be controlled to produce a specific diastereomer in excess.

Chemical Derivatization and Scaffold Modification of N 3 Amino 2 Methylphenyl Cyclohexanecarboxamide

Modification of the Primary Amino Group: Acylation, Alkylation, and Arylation Reactions

The primary amino group on the phenyl ring is a prime target for modification due to its nucleophilic nature. Acylation, alkylation, and arylation are common strategies to introduce a diverse range of substituents, thereby modulating the compound's properties.

Acylation: The reaction of the primary amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the corresponding amides. This transformation is generally efficient. The introduction of an acyl group can influence the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, acylation with small aliphatic acyl groups can increase lipophilicity, while the introduction of groups containing polar functionalities can enhance aqueous solubility. A protocol for amide coupling that is efficient for sterically hindered substrates involves the in situ formation of acyl fluorides which then react with the amine at elevated temperatures rsc.org.

Arylation: The introduction of an aryl group onto the primary amine can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide or triflate. N-arylation can introduce significant steric bulk and modify the electronic properties of the aromatic system, which can be pivotal for enhancing biological activity. A method for the direct, transition-metal-free ortho-arylation of anilines by aryl halides has been developed, proceeding via aryne intermediates nih.govacs.org. Additionally, a palladium-catalyzed direct C-H arylation of unprotected anilines has been described, which avoids the need for N-protection and deprotection steps uva.esnih.gov.

Table 1: Examples of Primary Amino Group Modifications

Reaction Type Reagent Example Product Structure
Acylation Acetyl chloride N-(3-acetamido-2-methylphenyl)cyclohexanecarboxamide
Alkylation Methyl iodide N-(2-methyl-3-(methylamino)phenyl)cyclohexanecarboxamide
Arylation Phenylboronic acid N-(2-methyl-3-(phenylamino)phenyl)cyclohexanecarboxamide

Functionalization of the Cyclohexane (B81311) Moiety and Aromatic Ring

Beyond the primary amino group, the cyclohexane ring and the aromatic ring present further opportunities for structural diversification.

Cyclohexane Moiety: The functionalization of the cyclohexane ring can be challenging due to the presence of unactivated C-H bonds. However, modern synthetic methods, such as catalytic C-H activation, can enable the introduction of substituents at specific positions. For instance, the use of a suitable directing group could facilitate the regioselective introduction of functional groups like hydroxyl, keto, or alkyl groups. Such modifications can influence the compound's conformation and its interaction with biological targets. Recent advances have demonstrated the transannular C–H functionalization of cycloalkane carboxylic acids, which could be conceptually applied to related structures nih.gov.

Aromatic Ring: The aromatic ring is susceptible to electrophilic aromatic substitution reactions. wikipedia.orgaskthenerd.commakingmolecules.commasterorganicchemistry.com The existing amino and amide substituents are ortho-, para-directing groups. However, the steric hindrance from the 2-methyl group and the cyclohexanecarboxamide (B73365) group will influence the regioselectivity of the substitution. Common electrophilic aromatic substitutions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration followed by reduction can introduce a second amino group, providing a new handle for further derivatization. The activating effect of the amino group often needs to be modulated to achieve selective monosubstitution, which can be done by protecting the -NH2 group through acetylation before carrying out the desired substitution ncert.nic.in.

Table 2: Examples of Cyclohexane and Aromatic Ring Functionalization

Moiety Reaction Type Reagent Example Potential Product Structure
Cyclohexane C-H Oxidation RuCl3/NaIO4 N-(3-amino-2-methylphenyl)-4-oxocyclohexanecarboxamide
Aromatic Ring Bromination Br2, FeBr3 N-(3-amino-5-bromo-2-methylphenyl)cyclohexanecarboxamide
Aromatic Ring Nitration HNO3, H2SO4 N-(3-amino-2-methyl-5-nitrophenyl)cyclohexanecarboxamide

Synthesis of Analogs for Fundamental Structure-Reactivity Relationship Studies

The systematic synthesis of analogs is a cornerstone of medicinal chemistry, providing insights into the structure-activity relationships (SAR) of a lead compound. For N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide, a focused analog synthesis program would involve the independent modification of its three key structural components: the cyclohexanecarboxamide group, the 2-methylphenyl linker, and the 3-amino group. The goal of such studies is to identify which structural features are essential for the desired biological activity and to optimize those features to enhance potency, selectivity, and pharmacokinetic properties oncodesign-services.comfuturelearn.com.

To explore the SAR of the cyclohexanecarboxamide moiety, analogs with different ring sizes (e.g., cyclopentanecarboxamide, cycloheptanecarboxamide) or with acyclic acyl groups (e.g., isobutyramide, pivalamide) could be synthesized. The 2-methyl group on the phenyl ring could be replaced with other substituents (e.g., chloro, methoxy) or moved to a different position to probe the impact of sterics and electronics in this region. The 3-amino group could be repositioned on the aromatic ring to understand the importance of its specific location for biological activity.

Table 3: Analog Design for Structure-Reactivity Relationship Studies

Modified Moiety Analog Example Rationale
Cyclohexanecarboxamide N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide Investigate the effect of ring size on activity.
2-Methylphenyl N-(3-Amino-2-chlorophenyl)cyclohexanecarboxamide Probe the influence of electronic and steric effects at the 2-position.
3-Amino Group Position N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide Determine the optimal position of the amino group for activity.

Exploration of Chiral Derivatives and Enantioselective Transformations

The cyclohexane ring of this compound is achiral. However, the introduction of substituents on the ring can create chiral centers, leading to the formation of stereoisomers. The synthesis and biological evaluation of individual enantiomers are critical, as they often exhibit different pharmacological and toxicological profiles.

Chiral derivatives can be prepared through several approaches. One method involves the use of chiral starting materials, such as an enantiomerically pure cyclohexanecarboxylic acid derivative. Alternatively, asymmetric synthesis methodologies can be employed to introduce chirality in a controlled manner. For example, an enantioselective hydrogenation of an unsaturated precursor could yield a chiral cyclohexane ring. The development of enantioselective ring-opening reactions of cyclopropanes and enantioselective photocatalysis for constructing chiral cyclic compounds are emerging areas that could provide novel routes to chiral cyclohexyl-based structures snnu.edu.cnmdpi.com.

Furthermore, if a chiral center is introduced, enantioselective transformations can be used to modify the molecule while preserving the desired stereochemistry. This is particularly important for maintaining the optimal three-dimensional arrangement of functional groups required for high-affinity binding to a biological target.

Table 4: Strategies for the Synthesis of Chiral Derivatives

Strategy Description Example
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials. Synthesis from (1R,2S)-2-aminocyclohexanecarboxylic acid.
Asymmetric Catalysis Enantioselective reaction to create a chiral center. Rh-catalyzed asymmetric hydrogenation of a cyclohexenecarboxamide precursor.
Diastereoselective Resolution Separation of a racemic mixture using a chiral resolving agent. Formation of diastereomeric salts with a chiral acid and subsequent separation.

Advanced Methodologies in Synthetic Organic Chemistry Applied to the N 3 Amino 2 Methylphenyl Cyclohexanecarboxamide System

Application of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability. The synthesis of N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide can be envisioned to benefit greatly from the implementation of flow-based methodologies.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities of the final product. For the synthesis of this compound, a two-step process is typically employed: the acylation of 2-methyl-3-nitroaniline (B147196) with cyclohexanecarbonyl chloride, followed by the reduction of the nitro group.

A hypothetical continuous flow process for this synthesis could involve the following stages:

Amide Formation: A solution of 2-methyl-3-nitroaniline and a base in a suitable solvent would be continuously mixed with a solution of cyclohexanecarbonyl chloride in a microreactor. The small dimensions of the microreactor ensure rapid mixing and efficient heat transfer, allowing for a fast and controlled reaction.

In-line Purification: The output from the first reactor, containing the N-(2-methyl-3-nitrophenyl)cyclohexanecarboxamide intermediate, could be passed through a scavenger resin column to remove any unreacted starting materials or by-products.

Nitro Group Reduction: The purified intermediate stream would then be mixed with a reducing agent, such as hydrogen gas in the presence of a packed-bed catalyst (e.g., palladium on carbon), in a second reactor to afford the desired this compound.

Final Purification: A final in-line purification step, such as liquid-liquid extraction or crystallization, could be integrated to isolate the pure product.

The use of a screw reactor could also be considered for the direct amidation of cyclohexanecarboxylic acid and 2-methyl-1,3-phenylenediamine, potentially offering a more atom-economical route in a continuous process.

ParameterBatch ProcessingFlow Chemistry
Reaction Time HoursMinutes
Yield Moderate to HighHigh to Quantitative
Purity Variable, requires extensive purificationHigh, with in-line purification
Safety Handling of bulk reagents, potential for thermal runawaySmall reaction volumes, enhanced heat dissipation
Scalability Difficult, requires process re-optimizationStraightforward, by extending operation time

This table illustrates the potential advantages of employing flow chemistry for the synthesis of this compound, highlighting improvements in key synthetic metrics.

Implementation of Green Chemistry Principles in Amide and Amine Synthesis

The principles of green chemistry are integral to the development of sustainable synthetic processes. The synthesis of this compound offers several opportunities to incorporate these principles, particularly in the formation of the amide bond and the synthesis of the amine precursor.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Traditional amide synthesis often utilizes stoichiometric activating agents, such as carbodiimides or acid chlorides, which generate significant amounts of waste. Catalytic methods for direct amidation of carboxylic acids and amines are therefore highly desirable. For the synthesis of this compound, employing a catalytic system, for instance, based on boronic acids or other catalysts, for the direct coupling of cyclohexanecarboxylic acid and 2-methyl-1,3-phenylenediamine would significantly improve the atom economy.

Safer Solvents and Auxiliaries: The choice of solvent plays a crucial role in the environmental impact of a chemical process. Many common solvents used in amide synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), are hazardous. Research into greener alternatives, such as cyclopentyl methyl ether (CPME) or deep eutectic solvents, is ongoing. Enzymatic methods for amide bond formation in green solvents have also been developed and could be applied to the synthesis of the target molecule.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled. For the reduction of the nitro group in the synthesis of the amine precursor, catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon is a greener alternative to stoichiometric reducing agents like tin(II) chloride.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing the synthetic route to minimize waste generation from the outset.
Atom Economy Utilizing catalytic direct amidation to avoid stoichiometric activating agents.
Less Hazardous Chemical Syntheses Replacing hazardous reagents and solvents with safer alternatives.
Catalysis Employing catalytic hydrogenation for the nitro group reduction.

This interactive table summarizes the application of key green chemistry principles to the synthesis of this compound.

Photo/Electrochemical Methods for Selective Functionalization

Photo- and electrochemical methods represent cutting-edge approaches in organic synthesis, offering unique reactivity and high selectivity under mild conditions. These techniques could be particularly valuable for the selective functionalization of the this compound core structure.

Photoredox Catalysis for C-H Functionalization: Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations. For this compound, photoredox catalysis could be employed for the direct functionalization of C-H bonds on the aromatic ring. For instance, a directed C-H arylation or alkylation ortho to the amino or amide group could be achieved, providing access to a diverse range of derivatives that would be challenging to synthesize using traditional methods. The amide group itself can act as a directing group in such transformations.

Electrochemical Synthesis of Amides: Electrosynthesis offers a green and efficient alternative for amide bond formation, avoiding the need for external oxidants or reductants. An electrochemical approach could be envisioned for the synthesis of this compound by the anodic oxidation of a mixture of cyclohexanecarboxylic acid and 2-methyl-1,3-phenylenediamine. This method often proceeds under mild conditions and can exhibit high chemoselectivity.

Selective Functionalization via Photo/Electrochemical Methods:

MethodPotential ApplicationAdvantages
Photoredox Catalysis Direct C-H arylation/alkylation of the phenyl ring.High selectivity, mild reaction conditions, access to novel derivatives.
Electrosynthesis Direct amide bond formation from carboxylic acid and amine.Avoids stoichiometric reagents, environmentally friendly.
Photo-induced Reactions Selective functionalization of the methyl group or other positions.Potential for unique reactivity patterns.

This interactive table highlights the potential of photo- and electrochemical methods for the synthesis and functionalization of this compound, emphasizing the benefits of these advanced techniques.

Future Directions and Emerging Research Avenues for N 3 Amino 2 Methylphenyl Cyclohexanecarboxamide

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis of N-aryl amides is a cornerstone of modern organic chemistry, with extensive applications in pharmaceuticals and materials science. catrin.comresearchgate.net Future research on N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide would greatly benefit from the development of novel catalytic systems to ensure its efficient and sustainable synthesis. While traditional methods often rely on stoichiometric coupling reagents, recent advancements have focused on metal-catalyzed cross-coupling reactions and organocatalysis, which offer milder conditions and greater functional group tolerance. jocpr.comnih.gov

Promising future research could involve adapting palladium-catalyzed Buchwald-Hartwig amination protocols, which have proven effective for a wide variety of substituted amines and aryl halides. syr.edu The development of catalyst systems using more reactive ancillary phosphine (B1218219) ligands has been instrumental in broadening the scope of these reactions. syr.edu Another innovative approach could be the use of iron-catalyzed cross-coupling, which offers a more cost-effective and environmentally benign alternative to palladium-based systems. core.ac.uk

Furthermore, metal-free synthesis routes are gaining traction. nih.gov An investigation into organocatalytic ring-opening aminolysis of lactones with aromatic amines could provide a 100% atom-economical pathway to N-aryl amides. nih.gov A hypothetical comparison of potential catalytic systems for the synthesis of the title compound is presented in Table 1.

Table 1: Hypothetical Comparison of Potential Catalytic Systems for the Synthesis of this compound

Catalytic System Potential Advantages Potential Challenges
Palladium-based Catalysts High reactivity, broad substrate scope Cost, potential for metal contamination in the final product
Iron-based Catalysts Low cost, environmentally friendly May require higher catalyst loading or harsher conditions
Organocatalysts Metal-free, sustainable May have a narrower substrate scope, lower turnover numbers

In-depth Exploration of Spectroscopic Fingerprints for Advanced Characterization

A thorough characterization of this compound is essential for understanding its structure and properties. Future research should focus on a comprehensive spectroscopic analysis, integrating experimental techniques with computational methods. Standard spectroscopic methods for the characterization of aromatic amides include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. nih.govnih.govacs.org

An in-depth NMR analysis, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) techniques, would be crucial for the unambiguous assignment of all proton and carbon signals. mdpi.comchemrxiv.org FT-IR spectroscopy would provide valuable information about the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group. nih.gov Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. acs.org

To complement experimental data, density functional theory (DFT) calculations could be utilized to predict the optimized geometry and vibrational frequencies. nih.gov This combined experimental and theoretical approach would provide a detailed "spectroscopic fingerprint" of this compound, facilitating its identification and the study of its electronic properties. An illustrative table of expected spectroscopic data is provided below.

Table 2: Illustrative Spectroscopic Data for this compound

Technique Expected Key Signals
¹H NMR (in CDCl₃) Aromatic protons (~6.5-7.5 ppm), Amide proton (~7.5-8.5 ppm), Cyclohexyl protons (~1.2-2.5 ppm), Methyl protons (~2.2 ppm), Amino protons (~3.5-4.5 ppm)
¹³C NMR (in CDCl₃) Carbonyl carbon (~170-180 ppm), Aromatic carbons (~110-150 ppm), Cyclohexyl carbons (~25-45 ppm), Methyl carbon (~15-20 ppm)
FT-IR (KBr pellet) N-H stretch (amide) ~3300 cm⁻¹, N-H stretch (amine) ~3400-3200 cm⁻¹, C=O stretch ~1650 cm⁻¹
Mass Spec (EI) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and materials discovery. beilstein-journals.orgmdpi.comnih.govsaiwa.aiescholarship.org For this compound, these computational tools could be leveraged to design optimal synthetic routes and predict its physicochemical properties.

ML algorithms can be trained on large datasets of chemical reactions to predict the most efficient reaction conditions, including catalysts, solvents, and temperatures. beilstein-journals.orgnih.gov This approach can significantly reduce the experimental effort required for synthesis optimization. Bayesian optimization, for instance, has emerged as a powerful tool for the efficient exploration of complex reaction parameter spaces. mdpi.com

Furthermore, ML models can be developed to predict various properties of this compound and its potential derivatives, such as solubility, stability, and even biological activity. By learning from the structural features of known molecules, these models can guide the design of new compounds with desired characteristics. The application of these predictive models could accelerate the discovery of novel applications for this class of molecules.

Expanding the Scope of Derivatization Chemistry for New Material Precursors

The functional groups present in this compound, namely the primary amino group and the amide linkage, offer multiple sites for chemical modification. Future research should explore the derivatization of this molecule to create precursors for new materials with tailored properties. frontiersin.orgnih.gov

The primary amino group can be readily functionalized through reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of chemical moieties. These modifications could be used to tune the electronic and steric properties of the molecule, potentially leading to the development of novel dyes, liquid crystals, or polymers. jocpr.com

The amide bond, while generally stable, can also be a site for chemical transformation. nih.gov For instance, the development of methods for the selective activation of the amide bond could open up new avenues for the synthesis of complex molecular architectures. nih.gov The exploration of these derivatization strategies could position this compound as a versatile building block in materials science. The potential for creating fluorescent materials through the incorporation of carboxylate ions into inorganic matrices is another exciting avenue for exploration. mdpi.com

Q & A

Q. What are the optimal synthetic routes for N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling cyclohexanecarbonyl chloride with a substituted aniline derivative. A two-step approach is recommended:

Cyclohexanecarbonyl chloride preparation : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .

Amide bond formation : React the acyl chloride with 3-amino-2-methylaniline in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl.

  • Critical factors :
  • Temperature : Maintain 0–5°C during acyl chloride formation to prevent side reactions.
  • Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to amine to ensure complete reaction.
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), cyclohexane ring protons (δ 1.2–2.5 ppm), and the amide NH (δ 8.0–8.5 ppm, broad) .
    • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons.
  • Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1635 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve conformational details (e.g., cyclohexane puckering, amide planarity). For example, analogous compounds show chair conformations with equatorial substituents .
  • Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂) .
  • First Aid :
    • Skin contact : Wash with soap/water; seek medical attention for irritation .
    • Ingestion : Rinse mouth; do not induce vomiting.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods predict the compound’s conformational dynamics and interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use software like Gaussian or AMBER to model cyclohexane ring puckering (e.g., Cremer-Pople parameters) and amide torsional angles .
    • Solvent effects (e.g., water, DMSO) can be incorporated via implicit solvation models.
  • Docking Studies :
    • Target serotonin receptors (5-HT₁A) based on structural analogs (e.g., WAY-100635). Optimize hydrogen bonding between the amide group and receptor residues (e.g., Asp116) .

Key Insight : Computational models suggest that equatorial substituents on the cyclohexane ring enhance binding affinity by reducing steric hindrance .

Q. What strategies are effective for resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., known 5-HT₁A agonists).
    • Validate purity (>95%) via HPLC before biological testing .
  • Data Normalization :
    • Express activity as % inhibition relative to a positive control (e.g., 10 µM serotonin).
  • Meta-Analysis : Compare IC₅₀ values across studies while accounting for variables like incubation time and buffer composition .

Example : Discrepancies in IC₅₀ values for analogs (e.g., 18F-FCWAY vs. 18F-Mefway) were resolved by standardizing PET imaging protocols .

Q. How can the compound’s structure be modified to enhance selectivity in biological interactions?

Methodological Answer:

  • Functionalization Strategies :
    • Thiourea Derivatives : Replace the amide with a thiourea group to improve metal chelation (e.g., Cu²⁺) and anticancer activity .
    • Substituent Addition : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to enhance receptor specificity .
  • SAR Studies :
    • Test analogs with varied cyclohexane substituents (e.g., methyl, hydroxyl) to map steric and electronic effects on binding .

Case Study : N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed 10× higher selectivity for 5-HT₁A over 5-HT₂A receptors compared to the parent compound .

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Feasible Synthetic Routes

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N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
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Reactant of Route 2
N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.